1-(7,8-Dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)pyrrolidine
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Overview
Description
“1-(7,8-Dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)pyrrolidine” is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-(7,8-Dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)pyrrolidine” typically involves multi-step organic reactions. The starting materials often include substituted benzopyran and pyrrolidine derivatives. Key steps may involve:
Cyclization reactions: to form the benzopyran core.
Substitution reactions: to introduce the trimethoxyphenyl group.
Reduction reactions: to achieve the dihydro form.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
Catalysis: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“1-(7,8-Dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)pyrrolidine” can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Further reduction of the dihydro form.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized benzopyran derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “1-(7,8-Dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)pyrrolidine” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzopyran derivatives: Compounds with similar core structures.
Pyrrolidine derivatives: Compounds with similar side chains.
Uniqueness
The uniqueness of “1-(7,8-Dihydro-6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-6H-1,3-dioxolo(4,5-g)(1)benzopyran-6-yl)pyrrolidine” lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
116409-20-2 |
---|---|
Molecular Formula |
C25H31NO6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1-[6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine |
InChI |
InChI=1S/C25H31NO6/c1-15-23(16-10-21(27-3)24(29-5)22(11-16)28-4)17-12-19-20(31-14-30-19)13-18(17)32-25(15,2)26-8-6-7-9-26/h10-13,15,23H,6-9,14H2,1-5H3 |
InChI Key |
SMDGYUXIZWCCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC3=C(C=C2OC1(C)N4CCCC4)OCO3)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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